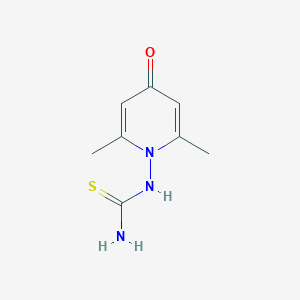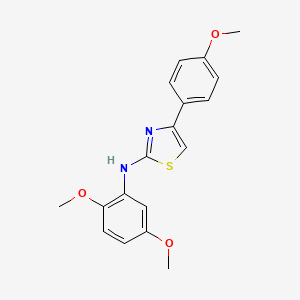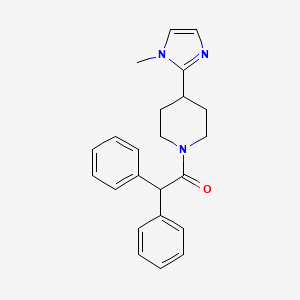![molecular formula C19H23N3O4 B5559724 4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for compounds involving piperidine structures often include multi-step processes that optimize yields and functional group introductions. For instance, the synthesis of related piperidine compounds involves steps like acylation, sulfonation, and substitution, starting from basic piperidinyl alcohols or similar structures, demonstrating the complex synthetic routes needed to achieve specific functionalizations (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Development
The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone, highlights the chemical versatility and potential pharmacological applications of structurally related compounds. These synthesized compounds have shown promise as anti-inflammatory and analgesic agents due to their ability to inhibit cyclooxygenase enzymes and their analgesic activity in biological models (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
Research on pyridine derivatives showcases the antimicrobial potential of similar compounds. The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives revealed variable and modest activity against bacteria and fungi, indicating the potential utility of related compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antiviral Research
The exploration of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues has unveiled their application in antiviral activity, particularly against retroviruses. This research could imply the potential antiviral capabilities of structurally similar compounds, especially in targeting specific viral mechanisms (D. Hocková, A. Holý, M. Masojídková, et al., 2003).
Pharmacological Applications
Further investigations into aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones reveal the pharmacological potential of these compounds as selective and efficacious inhibitors of c-Met/ALK, indicating their utility in cancer therapy and the potential for related compounds to act as targeted therapeutic agents (Jingrong Li, Nan Wu, Yuan-xin Tian, et al., 2013).
Innovative Chemical Reactions
The development of new synthetic methods, such as the palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines for the synthesis of nipecotic acid derivatives, showcases the innovative approaches to chemical synthesis that could be applicable to the synthesis and functionalization of related compounds (R. Shintani, M. Murakami, Tamio Hayashi, 2009).
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-11-15(12-21-14)13-22-9-7-19(8-10-22,18(23)24)26-17-6-4-3-5-16(17)25-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYBSMXHZTIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)
![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

